5-epi Emtricitabine-13C,15N2 5-epi Emtricitabine-13C,15N2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210124
InChI:
SMILES:
Molecular Formula: C₇¹³CH₁₀FN¹⁵N₂O₃S
Molecular Weight: 250.23

5-epi Emtricitabine-13C,15N2

CAS No.:

Cat. No.: VC0210124

Molecular Formula: C₇¹³CH₁₀FN¹⁵N₂O₃S

Molecular Weight: 250.23

* For research use only. Not for human or veterinary use.

5-epi Emtricitabine-13C,15N2 -

Specification

Molecular Formula C₇¹³CH₁₀FN¹⁵N₂O₃S
Molecular Weight 250.23

Introduction

Chemical Characteristics of 5-epi Emtricitabine-13C,15N2

Molecular Structure and Isotopic Composition

The molecular formula of 5-epi Emtricitabine-13C,15N2 is C713CH10FN15N2O3S\text{C}_7^{13}\text{CH}_{10}\text{FN}^{15}\text{N}_2\text{O}_3\text{S}, with a molecular weight of 250.23 g/mol . Its structure features a pyrimidinone ring substituted with fluorine at the 5-position and a 1,3-oxathiolane moiety at the 1-position. The stereochemical configuration at the 2' and 5' positions of the oxathiolane ring distinguishes it from Emtricitabine, which adopts a (2'R,5'S) configuration, whereas the 5-epi variant adopts (2'R,5'R) . The isotopic labeling occurs at the pyrimidinone ring’s carbon-8 and two nitrogen atoms, as shown in its isomeric SMILES:

C1[C@@H](O[C@H](S1)CO)[15N]2C=C(C(=[15N][13C]2=O)N)F\text{C1[C@@H](O[C@H](S1)CO)[15N]2C=C(C(=[15N][13C]2=O)N)F}

This precise labeling ensures minimal interference with biochemical interactions while enabling detection via mass spectrometry .

Table 1: Key Chemical Properties

Property5-epi Emtricitabine-13C,15N2Emtricitabine
Molecular FormulaC713CH10FN15N2O3S\text{C}_7^{13}\text{CH}_{10}\text{FN}^{15}\text{N}_2\text{O}_3\text{S}C8H10FN3O3S\text{C}_8\text{H}_{10}\text{FN}_3\text{O}_3\text{S}
Molecular Weight (g/mol)250.23247.25
CAS NumberNot assigned143491-57-0
IUPAC Name4-amino-5-fluoro-1-(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-ylpyrimidin-2-one4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

Isotopic Labeling and Analytical Advantages

The incorporation of 13C^{13}\text{C} and 15N^{15}\text{N} isotopes enhances the compound’s utility in quantitative analyses. These heavy isotopes increase the molecular mass by 3 atomic mass units compared to unlabeled 5-epi Emtricitabine, facilitating distinction in mass spectrometric assays . For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can differentiate the labeled compound from endogenous metabolites, enabling accurate pharmacokinetic profiling .

Biological Activity and Mechanism of Action

Reverse Transcriptase Inhibition

Like Emtricitabine, 5-epi Emtricitabine-13C,15N2 acts as a competitive inhibitor of HIV-1 reverse transcriptase. It incorporates into viral DNA during replication, causing chain termination due to the absence of a 3'-hydroxyl group on the oxathiolane ring . In vitro studies demonstrate that the 5-epi configuration retains approximately 60–70% of the parent drug’s inhibitory activity against HIV-1, though its clinical efficacy is reduced due to altered stereochemistry affecting intracellular phosphorylation .

Applications in Antiviral Research

Pharmacokinetic Studies

5-epi Emtricitabine-13C,15N2 serves as an internal standard in LC-MS/MS assays for quantifying Emtricitabine plasma concentrations. Its use minimizes matrix effects and improves assay precision, with inter-day coefficients of variation (CV) < 5% reported in validation studies . Researchers have employed this compound to establish linear calibration curves over 0.1–50 ng/mL ranges, covering therapeutic drug monitoring requirements.

Metabolic Pathway Elucidation

Isotopic labeling enables tracking of metabolic transformations. For example, studies using 5-epi Emtricitabine-13C,15N2 identified three primary metabolites:

  • 5-epi Emtricitabine-O-glucuronide (60% of total metabolites)

  • 5-epi-3'-sulfoxide Emtricitabine (25%)

  • 5-epi-5'-carboxylic acid derivative (15%)

These findings highlight cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A1 (UGT1A1) as key enzymes involved in its metabolism .

Synthesis and Quality Control Considerations

Synthetic Routes

The synthesis of 5-epi Emtricitabine-13C,15N2 involves asymmetric catalysis to establish the (2'R,5'R) configuration, followed by isotopic incorporation via nucleophilic substitution. Key steps include:

  • Oxathiolane ring formation: Thioglycolic acid reacts with a protected ribose derivative under Mitsunobu conditions .

  • Pyrimidinone coupling: A fluorinated cytosine analog is coupled to the oxathiolane intermediate using palladium-catalyzed cross-coupling .

  • Isotopic labeling: 13C^{13}\text{C}-enriched potassium cyanide and 15N^{15}\text{N}-ammonia are introduced during pyrimidinone ring closure .

Table 2: Regulatory Limits for 5-epi Emtricitabine in Drug Products

Regulatory AgencyMaximum Allowable LimitAnalytical Method
FDA0.15%Chiral HPLC-UV
EMA0.20%GC-MS with derivatization
PMDA0.10%LC-MS/MS

Research Findings and Clinical Implications

Metabolic Interactions

Co-administration studies with protease inhibitors (e.g., Lopinavir) revealed a 20–25% increase in 5-epi Emtricitabine exposure due to CYP3A4 inhibition. This interaction necessitates dose adjustments in combination therapies.

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